

Application Notes and Protocols: Irganox 1035 for Polyethylene Stabilization in Research

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Compound of Interest

Compound Name: Irganox 1035

Cat. No.: B1582434

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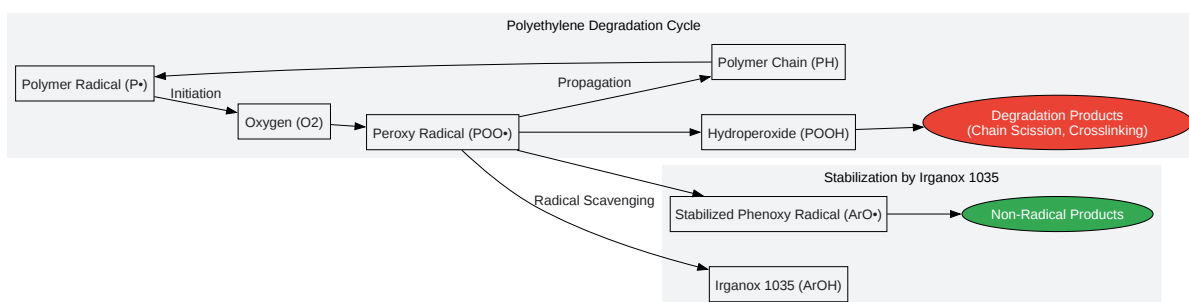
For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035 is a high molecular weight, sulfur-containing phenolic antioxidant that provides excellent processing and long-term thermal stability to a variety of polymers, most notably polyethylene.[1][2] Its unique structure, incorporating both a sterically hindered phenol and a thioether moiety, allows it to act as a bifunctional stabilizer, deactivating free radicals and decomposing hydroperoxides.[2] This dual functionality makes it particularly effective in demanding applications such as wire and cable insulation, pipes, and automotive components where long-term heat aging resistance is critical.[2][3] These application notes provide detailed protocols for evaluating the performance of **Irganox 1035** in polyethylene, focusing on key analytical techniques used in research and development.

Mechanism of Action: Polyethylene Stabilization

Polyethylene, during processing and end-use, is susceptible to thermo-oxidative degradation, a free-radical chain reaction initiated by heat, shear, and residual catalyst. This degradation leads to a loss of mechanical properties, discoloration, and a decrease in the material's overall lifespan. **Irganox 1035** interrupts this degradation cycle through a classic hindered phenolic antioxidant mechanism. The phenolic hydroxyl group donates a hydrogen atom to reactive peroxy radicals, neutralizing them and preventing further propagation of the degradation chain. The resulting phenoxy radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.



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Figure 1: Simplified signaling pathway of polyethylene degradation and stabilization by a hindered phenolic antioxidant like **Irganox 1035**.

Experimental Protocols

The following protocols outline the key experimental procedures for evaluating the effectiveness of **Irganox 1035** in polyethylene.

Sample Preparation: Compounding of Stabilized Polyethylene

Objective: To homogeneously incorporate **Irganox 1035** into a polyethylene matrix.

Materials:

- Polyethylene (PE) resin (e.g., High-Density Polyethylene - HDPE, Low-Density Polyethylene - LDPE)
- **Irganox 1035** powder
- Internal mixer (e.g., Brabender or Haake type) or a twin-screw extruder

Protocol:

- Pre-dry the polyethylene resin to remove any moisture.
- Accurately weigh the polyethylene resin and the desired concentration of **Irganox 1035** (e.g., 0.1%, 0.2%, 0.3% by weight). For a control sample, process the polyethylene without any antioxidant.
- For comparative studies, prepare samples with other antioxidants at the same concentration.
- If using an internal mixer, set the mixing temperature and rotor speed appropriate for the polyethylene grade (e.g., 160-180°C for HDPE).
- Add the polyethylene resin to the preheated mixer and allow it to melt and flux.
- Once the polymer is molten, add the weighed amount of **Irganox 1035**.
- Mix for a sufficient time to ensure homogeneous dispersion (typically 5-10 minutes).
- If using a twin-screw extruder, pre-blend the polyethylene and **Irganox 1035**, and then feed the mixture into the extruder with a set temperature profile (e.g., 160-200°C for HDPE).
- Collect the compounded material and allow it to cool.
- For analytical testing, compression mold the compounded material into plaques of the required thickness (e.g., 1 mm for MFI testing, 0.5 mm for OIT testing) according to ASTM D4703.

Oxidative Induction Time (OIT) Analysis

Objective: To determine the resistance of the stabilized polyethylene to oxidative degradation at an elevated temperature. A longer OIT indicates better thermal stability.

Standard Method: ASTM D3895 or ISO 11357-6.[4][5]

Apparatus: Differential Scanning Calorimeter (DSC)

Protocol:

- Calibrate the DSC instrument for temperature and heat flow.
- Cut a small, uniform disc (approximately 5-10 mg) from the compression-molded plaque.
- Place the sample in an open aluminum DSC pan. An empty open aluminum pan will be used as the reference.
- Place the sample and reference pans into the DSC cell.
- Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
- Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
- Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).
- Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
- The onset of oxidation is determined by the intersection of the baseline with the tangent of the exothermic peak.

Melt Flow Index (MFI) Analysis

Objective: To measure the ease of flow of the molten polyethylene. A stable MFI after processing or aging indicates good melt stability provided by the antioxidant.

Standard Method: ASTM D1238 or ISO 1133.[6][7][8]

Apparatus: Melt Flow Indexer (Extrusion Plastometer)

Protocol:

- Set the temperature of the melt flow indexer barrel to the standard temperature for the polyethylene grade being tested (e.g., 190°C for most PEs).[7]
- Select the appropriate load (piston and weight) according to the material specification (e.g., 2.16 kg for many polyethylene grades).[7]
- Charge the barrel with 4-6 grams of the compounded polyethylene pellets or granules.
- Allow the material to preheat in the barrel for a specified time (typically 5 minutes) to reach thermal equilibrium.[6]
- Place the piston with the selected weight onto the molten polymer in the barrel.
- Allow the molten polymer to extrude through the die.
- After a steady flow is established, collect timed extrudates (e.g., for 1 minute).
- Weigh the collected extrudates.
- Calculate the Melt Flow Index in grams per 10 minutes (g/10 min).

Color Stability Assessment

Objective: To evaluate the ability of **Irganox 1035** to prevent discoloration of polyethylene during processing and thermal aging.

Apparatus: Spectrophotometer or Colorimeter

Protocol:

- Use the compression-molded plaques prepared in the sample preparation step.
- Measure the initial color of the plaques using a spectrophotometer, recording the CIE Lab* values.

- Subject the plaques to accelerated aging in a circulating air oven at an elevated temperature (e.g., 110°C) for a specified duration (e.g., 24, 48, 96 hours).
- At each time interval, remove the plaques and allow them to cool to room temperature.
- Measure the color of the aged plaques using the spectrophotometer.
- Calculate the change in color (ΔE^*) and the yellowness index (YI) to quantify the degree of discoloration.

Data Presentation

The following tables present illustrative data for the performance of **Irganox 1035** in HDPE, demonstrating how to structure and present experimental results.

Table 1: Oxidative Induction Time (OIT) of HDPE Stabilized with Different Antioxidants

Sample	Antioxidant Concentration (wt%)	OIT at 200°C (minutes)
Unstabilized HDPE	0	< 5
HDPE + Irganox 1035	0.1	45
HDPE + Irganox 1035	0.2	85
HDPE + Irganox 1035	0.3	120
HDPE + Antioxidant X	0.2	70

Table 2: Melt Flow Index (MFI) of HDPE After Multiple Extrusions

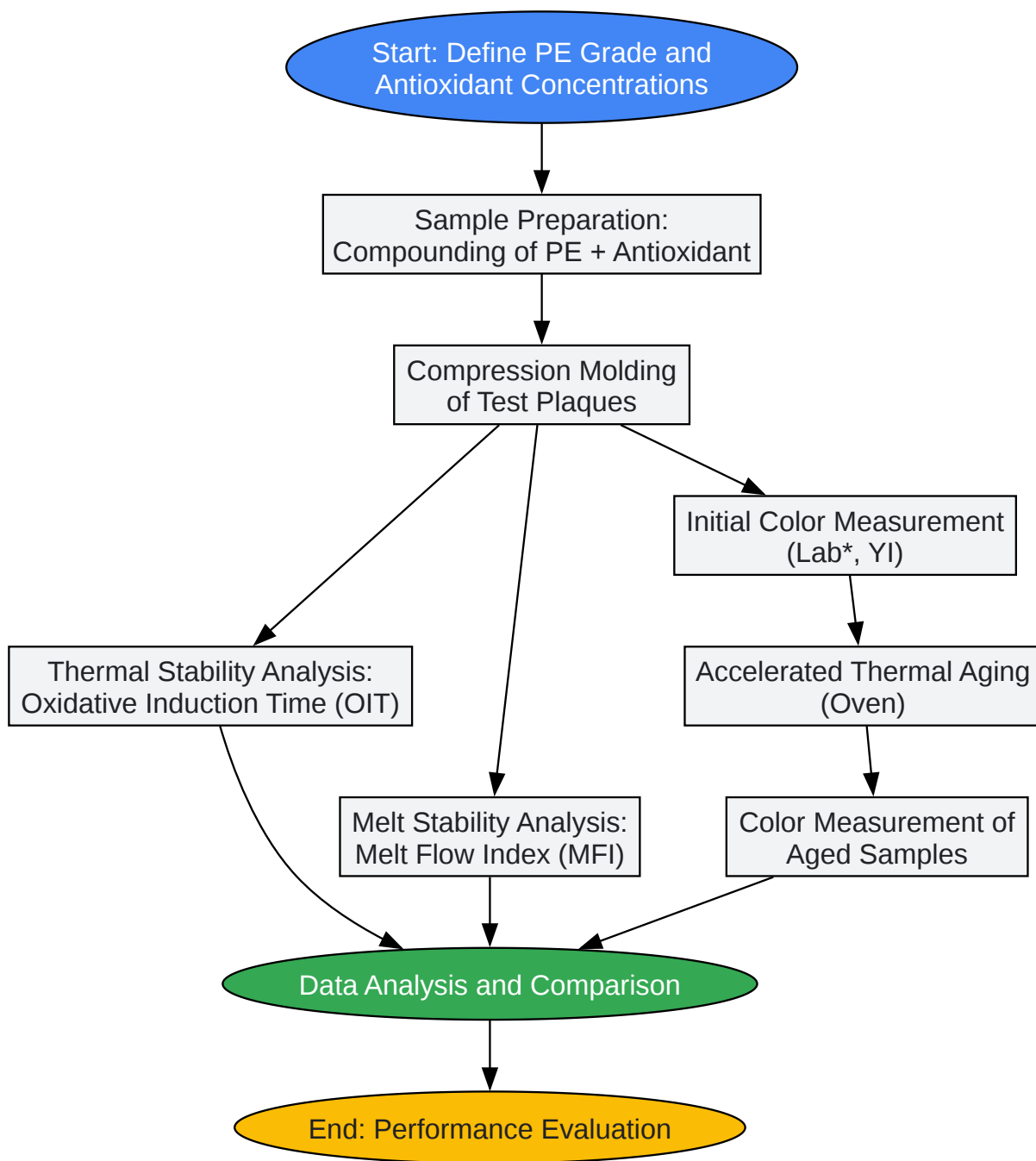
Sample	Antioxidant Concentration (wt%)	MFI (190°C/2.16 kg) after 1st Pass (g/10 min)	MFI (190°C/2.16 kg) after 3rd Pass (g/10 min)	% Change in MFI
Unstabilized HDPE	0	0.85	1.50	+76%
HDPE + Irganox 1035	0.2	0.82	0.88	+7%
HDPE + Antioxidant X	0.2	0.83	0.95	+14%

Table 3: Color Stability of HDPE After Thermal Aging at 110°C

Sample	Antioxidant Concentration (wt%)	Yellowness Index (YI) - Initial	Yellowness Index (YI) - After 96 hours	Δ YI
Unstabilized HDPE	0	1.2	8.5	7.3
HDPE + Irganox 1035	0.2	1.5	2.8	1.3
HDPE + Antioxidant X	0.2	1.4	3.5	2.1

Experimental Workflow

The following diagram illustrates the logical flow of experiments for evaluating the performance of **Irganox 1035** in polyethylene.



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